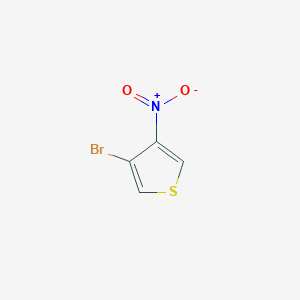

3-Bromo-4-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-9-2-4(3)6(7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUMNUXQDRKYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Regioselective Synthesis of 3 Bromo 4 Nitrothiophene

Direct Nitration Protocols for Bromothiophenes

Direct nitration is a primary method for introducing a nitro group to brominated thiophenes. However, this approach often results in a mixture of isomers, requiring precise control over reaction conditions to obtain the desired product.

The direct nitration of 3-bromothiophene typically yields a complex mixture of products, with 3-bromo-2-nitrothiophene (B186782) being the major product. semanticscholar.orgresearchgate.net The formation of other isomers, including 3-bromo-5-nitrothiophene, also occurs. semanticscholar.org Achieving a high yield of 3-bromo-4-nitrothiophene through direct nitration of 3-bromothiophene is challenging due to the directing effects of the bromine substituent.

| Product | Yield (%) |

| 3-bromo-2-nitrothiophene | 58 |

| Isomeric Products | 28 |

Table 1: Product distribution from the direct nitration of 3-bromothiophene. semanticscholar.org

A significant hurdle in the synthesis of nitrothiophene derivatives is the lack of regiochemical control. semanticscholar.orgrsc.org The position of the nitro group is a critical determinant of the electronic and optical properties of the resulting materials. For example, in the creation of copolymers for electro-optic applications, the specific placement of the electron-accepting nitro group on the thiophene (B33073) ring is essential. semanticscholar.org Direct nitration of substituted thiophenes can produce multiple isomers, complicating the isolation of the desired compound and often leading to low yields.

Synthesis of Substituted 4-Nitrothiophene Analogues

To circumvent the challenges associated with direct nitration and to create more complex 4-nitrothiophene analogues, researchers have devised synthetic routes that begin with pre-substituted thiophene precursors.

The synthesis of monomers such as 2-bromo-5-cyano-3-hexyl-4-nitrothiophene involves a multi-step process. A typical starting material is 3-hexylthiophene, which undergoes a sequence of reactions, including bromination and cyanation, before the final nitration step to produce the target molecule. The substituents already present on the thiophene ring guide the incoming nitro group to the desired position.

The nitration of highly substituted thiophenes demands carefully selected conditions to ensure the desired regioselectivity. For the synthesis of 2-bromo-5-cyano-3-hexyl-4-nitrothiophene, a common nitrating agent is a mixture of fuming nitric acid in acetic anhydride. The reaction is generally conducted at low temperatures to manage reactivity and minimize the formation of byproducts. The existing substituents on the thiophene ring direct the nitro group to the 4-position.

Comparative Analysis of Synthetic Efficiencies and Yields for Isomeric Nitrothiophenes

The synthesis of bromonitrothiophene isomers introduces further complexity due to the directing effects of the bromine substituent. The nitration of 3-bromothiophene, for example, leads to a complex mixture of products. The primary product is 3-bromo-2-nitrothiophene, which is formed in a 58% yield, demonstrating a strong directing effect of the bromine atom to the adjacent C2 position. semanticscholar.org In contrast, 2-bromo-5-nitrothiophene (B82342) is typically prepared via a two-step process involving the bromination of thiophene first, followed by nitration. sigmaaldrich.com

The following table summarizes the yields and isomer distributions for the synthesis of various nitrothiophene isomers under different reaction conditions.

| Starting Material | Nitrating Agent/Conditions | Isomeric Products | Yield (%) | Isomer Ratio/Distribution | Reference |

|---|---|---|---|---|---|

| Thiophene | Fuming HNO₃ in Acetic Anhydride/Acetic Acid | 2-Nitrothiophene & 3-Nitrothiophene | 85 (total) | ~85% 2-Nitro / ~15% 3-Nitro | google.com |

| Thiophene | HNO₃/Acetic Anhydride with Beta Zeolite Catalyst | 2-Nitrothiophene & 3-Nitrothiophene | ~80 (total) | ~44% 2-Nitro / ~56% 3-Nitro | google.com |

| Thiophene | HNO₃ in Trifluoroacetic Anhydride | 2-Nitrothiophene | 78 | Major product | semanticscholar.orgstackexchange.com |

| 3-Bromothiophene | HNO₃ in Trifluoroacetic Anhydride | 3-Bromo-2-nitrothiophene | 58 | Main product in a complex mixture | semanticscholar.org |

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is employed to determine the molecular weight and elemental composition of 3-Bromo-4-nitrothiophene.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₄H₂BrNO₂S). A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak [M]⁺•. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively), the spectrum exhibits two peaks of almost equal intensity separated by two mass units (m/z), representing the [M]⁺• and [M+2]⁺• ions. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Calculated high-resolution mass data for the molecular ions are presented below.

| Molecular Ion | Calculated Exact Mass (m/z) |

| [C₄H₂⁷⁹BrNO₂S]⁺• | 206.9017 |

| [C₄H₂⁸¹BrNO₂S]⁺• | 208.8996 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

The IR spectrum is expected to show strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are among the most characteristic bands in the spectrum. The thiophene (B33073) ring itself gives rise to a series of C-H and C=C stretching and bending vibrations. The C-Br stretching frequency typically appears in the fingerprint region at lower wavenumbers.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and vibrations of the thiophene ring skeleton. Studies on the closely related compound 3-bromo-2-nitrothiophene (B186782) have utilized Surface-Enhanced Raman Spectroscopy (SERS) to investigate the molecule's orientation and interaction with metal surfaces, demonstrating the utility of this technique for detailed structural and interfacial analysis. ias.ac.inresearchgate.net

The table below lists the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3150 | IR, Raman |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR |

| NO₂ Symmetric Stretch | 1340 - 1370 | IR, Raman |

| Thiophene Ring C=C Stretch | 1400 - 1500 | IR, Raman |

| C-Br Stretch | 550 - 650 | IR, Raman |

Note: Frequencies are based on data from analogous aromatic compounds like 1-bromo-4-nitrobenzene (B128438) and general spectroscopic correlation tables. chemicalbook.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The nitro group is expected to exhibit two prominent stretching vibrations: an asymmetric stretch (νₐₛ) typically appearing in the 1560-1500 cm⁻¹ region and a symmetric stretch (νₛ) in the 1360-1300 cm⁻¹ range. The thiophene ring itself will produce a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹. The C-S stretching vibration of the thiophene ring is often observed in the 850-600 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the mid-infrared spectrum, generally between 600 cm⁻¹ and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |

| Thiophene Ring | C-H Stretch | > 3000 |

| Thiophene Ring | C=C Stretch | 1600 - 1400 |

| Thiophene Ring | C-S Stretch | 850 - 600 |

| Carbon-Bromine | C-Br Stretch | 600 - 500 |

Laser-Raman Spectroscopy for Complementary Vibrational Analysis

Laser-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the infrared spectrum.

Similar to FT-IR, specific experimental Raman spectra for this compound are not extensively documented. However, theoretical calculations for related molecules, such as 3-bromo-2-nitrothiophene, have been performed to predict vibrational frequencies. ias.ac.in For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The vibrations of the thiophene ring, particularly the ring breathing modes, are also typically strong Raman scatterers. The C-Br stretching vibration would also be observable in the low-frequency region. Computational studies on similar substituted thiophenes, like 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, have utilized Density Functional Theory (DFT) to calculate and assign vibrational frequencies, showing good agreement with experimental data where available. scispace.comresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Orientation Studies on Metal Surfaces

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. The technique can provide insights into the adsorption mechanism and the orientation of the adsorbate relative to the metal surface.

While SERS studies specifically on this compound are not found in the reviewed literature, research on the isomeric compound, 3-bromo-2-nitrothiophene, has been conducted on gold electrodes. ias.ac.in These studies suggest that the molecule adsorbs on the gold surface with a tilted orientation. The interaction is proposed to occur through both the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group. ias.ac.in This indicates that for this compound, a similar adsorption behavior could be anticipated, where the sulfur and nitro groups play a key role in the interaction with the metal surface, leading to selective enhancement of the vibrational modes associated with these functional groups.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Crystal Structure Determination of Substituted Nitrothiophenes

As of the latest literature review, a solved single-crystal X-ray structure for this compound has not been reported. However, the crystal structures of numerous other substituted nitrothiophenes and related bromo-nitro aromatic compounds have been determined, providing a basis for understanding the expected structural features. semanticscholar.orgbath.ac.ukunivie.ac.at For instance, the crystal structure of (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile has been elucidated, revealing a planar molecular geometry with specific intermolecular interactions. researchgate.net The determination of the crystal structure of this compound would be invaluable for understanding its solid-state properties and for rationalizing its behavior in various applications.

Analysis of Solid-State Assemblies and Halogen-Bonding Interactions

In the absence of a specific crystal structure for this compound, the analysis of its potential solid-state assembly relies on the principles of crystal engineering and the study of related structures. The presence of a bromine atom and a nitro group suggests that halogen bonding and other non-covalent interactions will play a significant role in its crystal packing.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the case of this compound, the bromine atom can act as a halogen bond donor, while the oxygen atoms of the nitro group or the sulfur atom of the thiophene ring could act as halogen bond acceptors. Studies on halothiophenes have demonstrated the importance of C−X···N and C−X···X′ (where X and X' are halogens) interactions in directing the self-assembly of these molecules. tuni.fi The strength of these interactions is influenced by the nature of the halogen and the electronic environment of the molecule. It is highly probable that in the solid state, molecules of this compound would be organized through a network of halogen bonds and π-π stacking interactions involving the thiophene rings. tuni.fimdpi.com

Computational and Theoretical Investigations of 3 Bromo 4 Nitrothiophene Systems

Modeling of Adsorption Behavior

Understanding how molecules interact with surfaces is vital for applications in catalysis, sensors, and molecular electronics. Computational modeling can predict the adsorption behavior of 3-bromo-4-nitrothiophene on various substrates, such as metal surfaces.

To simulate the adsorption of this compound on a metal surface (e.g., gold, silver, copper), a slab model of the metal crystal is typically used. The molecule is placed near the surface, and DFT calculations are performed to determine the most stable adsorption site and geometry. researchgate.net These simulations account for the complex interactions between the molecule and the surface, including van der Waals forces, which are crucial for accurately describing the adsorption of aromatic molecules. researchgate.net

The calculations would explore various possible adsorption sites (e.g., top, bridge, hollow sites) and molecular orientations. materialscloud.org The adsorption energy is calculated to quantify the strength of the interaction, indicating whether the process is physisorption (weak, van der Waals forces) or chemisorption (stronger, involving charge transfer and potential bond formation). acs.org For a molecule like this compound, interactions could occur through the sulfur atom, the π-system of the thiophene (B33073) ring, or the oxygen atoms of the nitro group.

The orientation of adsorbed molecules at an interface determines the physical and chemical properties of the resulting layer. For this compound on a gold (Au(111)) surface, simulations would predict the preferential orientation. Thiophene and its derivatives often adsorb in a flat-lying (parallel) configuration on metal surfaces to maximize the interaction between the aromatic π-system and the surface atoms. researchgate.net

However, the presence of substituents can alter this behavior. The simulation would investigate whether the molecule lies flat or adopts a tilted or perpendicular orientation. The final predicted orientation would be the one that maximizes the adsorption energy. This information is critical for understanding how the molecule would self-assemble on the surface and for predicting the properties of the resulting molecular film. nih.gov

Theoretical Mechanistic Studies

Computational chemistry provides powerful tools to investigate the reactivity and electronic properties of molecules like this compound. Through theoretical mechanistic studies, researchers can gain detailed insights into reaction pathways, electron transfer processes, and spectroscopic behavior, complementing experimental findings.

Energetic Profiling of Reaction Pathways

Density Functional Theory (DFT) has become a standard method for exploring the mechanisms of chemical reactions involving thiophene derivatives. whiterose.ac.ukrsc.orgufl.edu By calculating the potential energy surface (PES), researchers can identify transition states, intermediates, and the associated energy barriers for a proposed reaction pathway. ufl.edu This energetic profiling is crucial for understanding reaction kinetics and predicting the feasibility of different mechanistic routes.

For a molecule like this compound, DFT calculations can be employed to study various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.

The difference in energy between the reactants and the transition state determines the activation energy (energy barrier) of the reaction. A lower activation energy indicates a faster reaction rate. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be elucidated. rsc.org

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Meisenheimer Intermediate | -5.2 |

| Transition State | +15.8 |

| Products | -10.4 |

This table is illustrative and provides hypothetical data based on typical DFT studies of similar reactions.

Electron Reduction Process Simulation (e.g., Cyclic Voltammetry and E-ESR Spectroscopy)

The electrochemical reduction of nitroaromatic compounds, including nitrothiophenes, is of significant interest due to their potential biological activity, which is often initiated by electron transfer processes. rsc.org The study of these electron reduction processes can be effectively carried out by a combination of experimental techniques like cyclic voltammetry (CV) and electrochemical-electron spin resonance (E-ESR) spectroscopy, supported by DFT calculations. rsc.org

A systematic study on a series of nitrothiophenes has shown that the first reduction process for these compounds generally leads to the formation of the corresponding radical anion. rsc.org DFT calculations are instrumental in predicting the reduction potentials and characterizing the electronic structure of these radical anions. The calculated electron affinities and the energies of the Lowest Unoccupied Molecular Orbital (LUMO) often correlate well with the experimentally determined reduction potentials.

Cyclic voltammetry experiments on nitrothiophenes reveal the reversibility of the electron transfer steps. For many nitrothiophenes, the first reduction wave, corresponding to the formation of the radical anion (ArNO₂⁻), is reversible. Subsequent reduction steps, however, can be more complex and may involve the formation of dianions or secondary radicals. rsc.org

E-ESR spectroscopy allows for the direct observation and characterization of the paramagnetic species generated during the electrochemical reduction. The hyperfine coupling constants (hfcs) obtained from the ESR spectra provide valuable information about the distribution of the unpaired electron within the radical anion, which can be compared with the spin density distribution calculated by DFT.

Table 2: Electrochemical and Computational Data for the Reduction of a Representative Nitrothiophene

| Parameter | Value |

| First Reduction Potential (Epc, V vs. SCE) | -0.95 |

| LUMO Energy (eV) | -2.5 |

| aN(NO₂) Hyperfine Coupling Constant (Gauss) | 10.2 |

| aH(5) Hyperfine Coupling Constant (Gauss) | 3.5 |

Data is representative for a generic nitrothiophene and based on findings from cited literature. rsc.org

Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. mdpi.comresearchgate.net This approach allows for the calculation of excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

The prediction of the UV-Vis spectrum for this compound would involve first optimizing the ground state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies to the lowest-lying excited states. The calculated excitation energies and oscillator strengths can then be used to simulate the theoretical UV-Vis spectrum. github.com

The electronic transitions are often described in terms of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitroaromatic compounds, the lowest energy electronic transitions are typically of π → π* character, often with significant charge transfer from the aromatic ring to the nitro group.

By comparing the theoretically predicted spectrum with an experimentally measured one, researchers can validate their computational methodology and gain a deeper understanding of the electronic structure of the molecule. sharif.edu Discrepancies between the calculated and experimental spectra can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 3: Predicted UV-Vis Absorption Data for a Thiophene Derivative

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.85 | 322 | 0.45 |

| S₀ → S₂ | 4.52 | 274 | 0.12 |

| S₀ → S₃ | 5.10 | 243 | 0.30 |

This table presents hypothetical TD-DFT calculation results for a substituted thiophene, illustrating the type of data generated.

Advanced Applications in Organic Synthesis and Materials Science

Building Blocks for Conjugated Polymers and Oligomers

The inherent properties of 3-Bromo-4-nitrothiophene make it a valuable monomer for the synthesis of π-conjugated polymers and oligomers. These materials are central to the development of organic electronic devices due to their unique optical and electrical characteristics. The bromine atom provides a handle for polymerization through various cross-coupling reactions, while the nitro group allows for tuning of the electronic properties of the resulting polymer.

Design and Synthesis of Thiophene-Based Donor-Acceptor Systems for Organic Solar Cells

In the field of organic photovoltaics, materials based on a donor-acceptor (D-A) architecture are paramount for achieving high power conversion efficiencies. nih.govtue.nl These systems facilitate efficient charge separation upon light absorption, a critical process in solar energy conversion. nih.gov Thiophene-based polymers are frequently used as the electron-donating component in these devices.

The design of novel acceptor materials is a key area of research to improve the performance of organic solar cells (OSCs). mdpi.comrsc.org Non-fullerene acceptors with acceptor-donor-acceptor (A-D-A) structures are particularly effective for tuning energy levels and enhancing absorption. nih.govrsc.org The this compound molecule is a potential candidate for constructing the acceptor segments of such systems. The potent electron-withdrawing nature of the nitro group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a conjugated polymer, a desirable characteristic for an electron acceptor. The bromine atom allows for its incorporation into a polymer backbone via established methods like Stille or Suzuki coupling reactions, which are commonly used to create conjugated polymers for OSCs. nih.gov By alternating electron-rich (donor) units with electron-deficient (acceptor) units derived from this compound, chemists can synthesize D-A copolymers with tailored band gaps and energy levels optimized for photovoltaic applications.

Functional Monomers in Advanced Electronic Materials

Functional oligothiophenes are recognized as advanced molecular electronic materials. rsc.org The performance of these materials is highly dependent on the specific functional groups attached to the thiophene (B33073) rings. This compound serves as a functional monomer that can impart specific electronic characteristics to a polymer chain.

The incorporation of this monomer into an oligothiophene or polythiophene backbone introduces a strong dipole moment due to the nitro group. This can influence the polymer's morphology, solubility, and solid-state packing, all of which are critical factors for charge transport in devices like organic field-effect transistors (OFETs). nih.gov Furthermore, the nitro group can be chemically modified in subsequent steps, allowing for the synthesis of a wide array of materials from a single polymer precursor. This versatility makes monomers like this compound valuable in creating libraries of materials for screening in various advanced electronic applications, including sensors and organic light-emitting diodes (OLEDs). mdpi.com

Precursors for Fused Heterocyclic Ring Systems

Fused-ring systems based on thiophene are of significant interest due to their rigid, planar structures that promote effective π-π stacking and enhance charge carrier mobility. These characteristics are highly sought after for high-performance organic electronics.

Synthesis of Thieno[3,2-b]thiophene Derivatives for Photo- and Electroactive Compounds

Thieno[3,2-b]thiophene is a fused heterocyclic system that forms the core of many successful organic semiconductor materials. mdpi.com These derivatives are widely utilized in OFETs, OLEDs, and organic solar cells. mdpi.comnih.gov The synthesis of the thieno[3,2-b]thiophene core often starts from appropriately substituted thiophenes. nih.gov

This compound is a strategic starting material for these syntheses. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the nitro group, which is an excellent leaving group, particularly when activated by an adjacent electron-withdrawing substituent. mdpi.com For instance, reaction with a sulfur nucleophile like methyl thioglycolate can displace the nitro group. The resulting intermediate can then undergo an intramolecular cyclization, often base-catalyzed, to form the second thiophene ring, yielding the thieno[3,2-b]thiophene framework. The bromine atom can be retained during this process and used for subsequent cross-coupling reactions to extend the conjugation or add functional side chains. This approach provides a versatile route to a wide range of substituted thieno[3,2-b]thiophenes, which are key components in photoactive and electroactive materials. nih.govresearchgate.net

| Synthetic Step | Description | Key Reagents |

| Nucleophilic Substitution | The nitro group on the this compound ring is replaced by a sulfur-containing nucleophile. | Methyl thioglycolate, K₂CO₃ |

| Intramolecular Cyclization | The intermediate undergoes a base-promoted ring-closing reaction to form the fused thieno[3,2-b]thiophene system. | Sodium alcoholates |

| Further Functionalization | The bromine atom on the thieno[3,2-b]thiophene core is used in cross-coupling reactions to attach other groups. | Pd catalyst, organostannanes (Stille) or boronic acids (Suzuki) |

Intermediates in the Synthesis of Diverse Organic Molecules

The presence of two distinct and reactive functional groups on the this compound ring makes it a highly valuable and versatile intermediate in multi-step organic synthesis. The differential reactivity of the bromo and nitro groups allows for selective and sequential reactions to build molecular complexity.

Derivatization of 4-Nitrothiophenes for Functional Motif Development

The development of novel functional motifs is a cornerstone of medicinal chemistry and materials science. The 4-nitrothiophene scaffold, as present in this compound, can be derivatized in numerous ways to create new molecular architectures. The nitro group can be readily transformed into other functional groups. For example, it can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up pathways to a vast array of nitrogen-containing thiophene derivatives.

The Strategic Construction of Complex Multi-Substituted Thiophenes from this compound

The compound this compound serves as a versatile and strategic starting material in organic synthesis for the construction of a diverse array of complex, multi-substituted thiophenes. Its unique substitution pattern, featuring a bromo group at the 3-position and a nitro group at the 4-position, allows for selective and sequential functionalization through a variety of synthetic methodologies. This enables the introduction of multiple, different substituents onto the thiophene core, leading to the creation of novel molecular architectures with potential applications in materials science and medicinal chemistry.

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The bromine atom is amenable to substitution via metal-catalyzed cross-coupling reactions, while the nitro group can be transformed into an amino group, which can then be further modified, or it can act as a directing group for nucleophilic aromatic substitution. This dual functionality provides a powerful platform for the programmed synthesis of highly substituted thiophenes.

A key strategy in the utilization of this compound involves a two-step process: a Suzuki-Miyaura cross-coupling reaction at the C-Br bond, followed by the reduction of the nitro group to an amine. This sequence allows for the introduction of an aryl or heteroaryl substituent at the 3-position and an amino group at the 4-position, yielding valuable 3-aryl-4-aminothiophene derivatives. These products can then serve as precursors for the synthesis of more complex heterocyclic systems, such as thieno[3,4-b]pyrazines and other fused thiophene structures.

For instance, the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids proceeds efficiently to afford 3-aryl-4-nitrothiophenes. Subsequent reduction of the nitro group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, provides the corresponding 3-aryl-4-aminothiophenes. The resulting amino group can then be further functionalized, for example, by acylation, alkylation, or diazotization, to introduce additional diversity into the molecule.

The following table summarizes representative examples of this synthetic approach, highlighting the starting materials, key reagents, and the resulting multi-substituted thiophene products.

| Entry | Arylboronic Acid | Coupling Product | Final Product (after reduction) |

| 1 | Phenylboronic acid | 3-Phenyl-4-nitrothiophene | 3-Phenyl-4-aminothiophene |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-nitrothiophene | 3-(4-Methoxyphenyl)-4-aminothiophene |

| 3 | 2-Thienylboronic acid | 3-(2-Thienyl)-4-nitrothiophene | 3-(2-Thienyl)-4-aminothiophene |

Furthermore, the electronic properties of the thiophene ring in this compound, influenced by the electron-withdrawing nitro group, can be exploited for nucleophilic aromatic substitution reactions. While less common than electrophilic substitution on thiophenes, under specific conditions, the bromine atom can be displaced by strong nucleophiles. This provides an alternative route to introduce substituents at the 3-position.

In addition to sequential functionalization, tandem reactions involving both the bromo and nitro groups have been explored to construct fused heterocyclic systems. For example, the reaction of this compound with binucleophilic reagents can lead to the formation of thienopyridines or other condensed heterocycles in a single synthetic operation.

The strategic application of this compound in the synthesis of complex multi-substituted thiophenes underscores its importance as a valuable building block in modern organic chemistry. The ability to selectively and sequentially modify the two distinct functional groups opens up avenues for the creation of a wide range of novel thiophene derivatives with tailored electronic and steric properties for various advanced applications.

Q & A

Q. How can computational modeling guide the design of this compound-based inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.